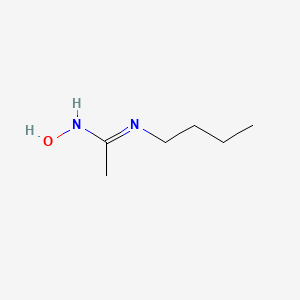
Ethanimidamide, N-butyl-N'-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanimidamide, N-butyl-N’-hydroxy- is a chemical compound with the molecular formula C6H13N3O It is known for its unique structure, which includes both an imidamide group and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-butyl-N’-hydroxy- typically involves the reaction of anti-chloroglyoxime with N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine or N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)butane-1,4-diamine . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Ethanimidamide, N-butyl-N’-hydroxy- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethanimidamide, N-butyl-N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethanimidamide, N-butyl-N’-hydroxy- has several scientific research applications:
Biology: Investigated for its potential as a biochemical reagent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of Ethanimidamide, N-butyl-N’-hydroxy- involves its ability to coordinate with metal ions through its imidamide and hydroxy groups. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide structure but differ in their aromatic ring substitution.
Imidazo[1,2-a]pyridines: These compounds have a similar imidamide group but include a fused pyridine ring.
Uniqueness
Ethanimidamide, N-butyl-N’-hydroxy- is unique due to its combination of an imidamide group and a hydroxy group, which allows it to form stable complexes with a variety of metal ions. This property distinguishes it from other similar compounds and makes it valuable in coordination chemistry and potential therapeutic applications.
Propiedades
Número CAS |
62626-22-6 |
|---|---|
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
N'-butyl-N-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-7-6(2)8-9/h9H,3-5H2,1-2H3,(H,7,8) |
Clave InChI |
NTGXPGTZOCFXPS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


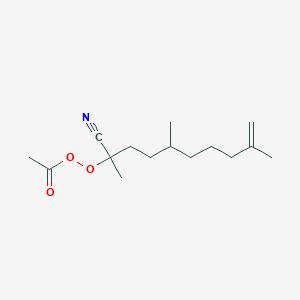
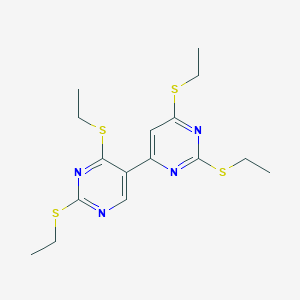
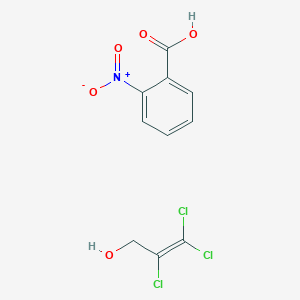
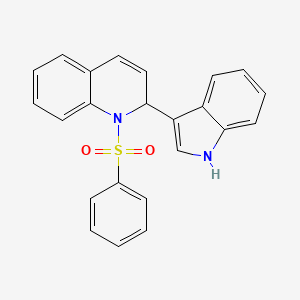
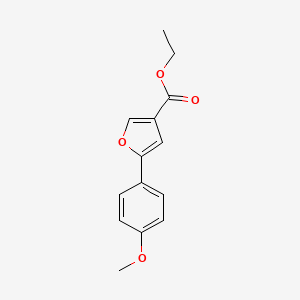
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

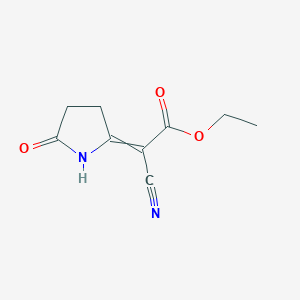
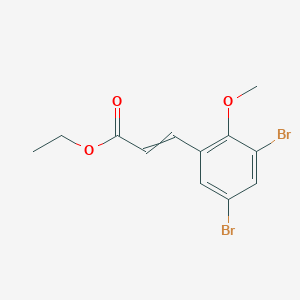
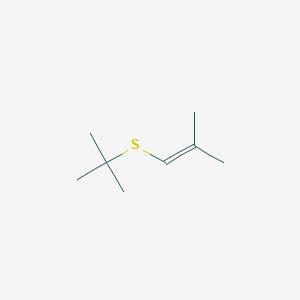
![N-[6-(benzylamino)-6-oxohexyl]acrylamide](/img/structure/B14513400.png)
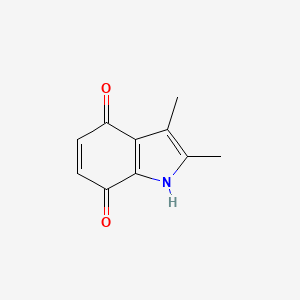
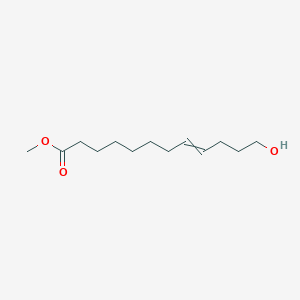
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
